1-(2-Azidoethoxy)-4-iodobenzene 1-(2-Azidoethoxy)-4-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392607
InChI: InChI=1S/C8H8IN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2
SMILES: C1=CC(=CC=C1OCCN=[N+]=[N-])I
Molecular Formula: C8H8IN3O
Molecular Weight: 289.07 g/mol

1-(2-Azidoethoxy)-4-iodobenzene

CAS No.:

Cat. No.: VC13392607

Molecular Formula: C8H8IN3O

Molecular Weight: 289.07 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Azidoethoxy)-4-iodobenzene -

Specification

Molecular Formula C8H8IN3O
Molecular Weight 289.07 g/mol
IUPAC Name 1-(2-azidoethoxy)-4-iodobenzene
Standard InChI InChI=1S/C8H8IN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2
Standard InChI Key PVWOJDFWWVXNJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCN=[N+]=[N-])I
Canonical SMILES C1=CC(=CC=C1OCCN=[N+]=[N-])I

Introduction

1-(2-Azidoethoxy)-4-iodobenzene is a chemical compound with the CAS number 1250953-77-5. It has a molecular formula of C8H8IN3O and a molecular weight of 289.0731 g/mol . This compound is of interest in organic chemistry due to its unique structure, which includes an azide group and an iodine atom attached to a benzene ring. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.

Synthesis

The synthesis of 1-(2-Azidoethoxy)-4-iodobenzene typically involves a multi-step process:

  • Starting Materials: The synthesis may start with 4-iodophenol, which is then converted into its corresponding ether by reaction with 2-azidoethanol.

  • Reaction Conditions: The reaction often requires a base, such as sodium hydride or potassium carbonate, to facilitate the etherification process.

Applications

1-(2-Azidoethoxy)-4-iodobenzene can be used in various applications due to its reactive functional groups:

  • Click Chemistry: The azide group can be used in click chemistry reactions to form triazoles, which are stable and can be used to link molecules together. This is particularly useful in bioconjugation and drug development.

  • Cross-Coupling Reactions: The iodine atom allows for further functionalization through cross-coupling reactions, which can introduce a wide range of functional groups, making it useful in organic synthesis.

Safety Considerations

Handling 1-(2-Azidoethoxy)-4-iodobenzene requires caution due to the potential explosiveness of azides. It is essential to follow proper safety protocols, including wearing protective gear and avoiding exposure to heat or heavy metals.

Data Table

PropertyValueDescription
CAS Number1250953-77-5Unique identifier for the compound
Molecular FormulaC8H8IN3OComposition of the compound
Molecular Weight289.0731 g/molMass of the compound
MDL NumberMFCD14658448Additional identifier

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator